molecular formula C20H29N3O8S B157786 5-(S-Glutathionyl)-2-tert-butylhydroquinone CAS No. 139035-70-4

5-(S-Glutathionyl)-2-tert-butylhydroquinone

Cat. No. B157786
M. Wt: 471.5 g/mol
InChI Key: ZOFLHFUJRPXAAO-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(S-Glutathionyl)-2-tert-butylhydroquinone (GTBHQ) is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. GTBHQ is a derivative of tert-butylhydroquinone (TBHQ), which is a widely used synthetic antioxidant. GTBHQ has been shown to possess superior antioxidant properties compared to TBHQ, making it a promising candidate for various biomedical applications.

Mechanism Of Action

5-(S-Glutathionyl)-2-tert-butylhydroquinone exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It also modulates various signaling pathways involved in cellular stress responses, thereby reducing oxidative damage and inflammation.

Biochemical And Physiological Effects

5-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to improve mitochondrial function and reduce oxidative damage to cellular components.

Advantages And Limitations For Lab Experiments

5-(S-Glutathionyl)-2-tert-butylhydroquinone has several advantages as a research tool, including its potent antioxidant properties, its ability to modulate various signaling pathways, and its relative ease of synthesis. However, one limitation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapeutics for the treatment of oxidative stress-related diseases. Another potential direction is the investigation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone's potential as a radioprotective agent. Additionally, further studies are needed to elucidate the mechanisms underlying 5-(S-Glutathionyl)-2-tert-butylhydroquinone's effects on cellular signaling pathways and to optimize its synthesis and formulation for clinical use.
In conclusion, 5-(S-Glutathionyl)-2-tert-butylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications and relatively simple synthesis method make it a valuable tool for biomedical research. Further studies are needed to fully understand its mechanisms of action and to optimize its use for clinical applications.

Synthesis Methods

5-(S-Glutathionyl)-2-tert-butylhydroquinone can be synthesized through a two-step process involving the reaction of TBHQ with glutathione. The reaction is catalyzed by the enzyme glutathione S-transferase and results in the formation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. The synthesis method is relatively simple and scalable, making it suitable for large-scale production.

Scientific Research Applications

5-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential applications in various biomedical fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

CAS RN

139035-70-4

Product Name

5-(S-Glutathionyl)-2-tert-butylhydroquinone

Molecular Formula

C20H29N3O8S

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(4-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H29N3O8S/c1-20(2,3)10-6-14(25)15(7-13(10)24)32-9-12(18(29)22-8-17(27)28)23-16(26)5-4-11(21)19(30)31/h6-7,11-12,24-25H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,26)(H,27,28)(H,30,31)/t11-,12-/m0/s1

InChI Key

ZOFLHFUJRPXAAO-RYUDHWBXSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

SMILES

CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

sequence

XXG

synonyms

5-(S-glutathionyl)-2-tert-butylhydroquinone
5GS-TBHQ conjugate

Origin of Product

United States

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